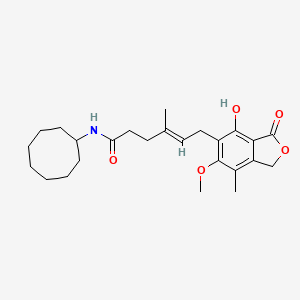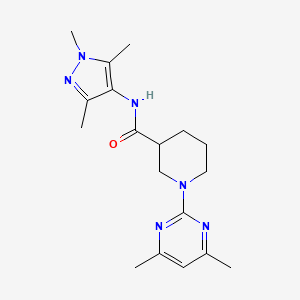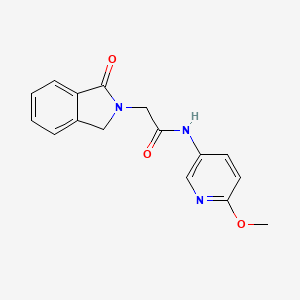![molecular formula C18H23N5O2 B10993897 1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B10993897.png)
1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-メトキシエチル)-N-[3-(2-メチルプロピル)-1H-1,2,4-トリアゾール-5-イル]-1H-インドール-2-カルボキサミドは、インドール誘導体のクラスに属する複雑な有機化合物です。この化合物は、インドールコア、トリアゾール環、および様々な官能基を含むその独特の構造によって特徴付けられます。
製造方法
合成ルートと反応条件
1-(2-メトキシエチル)-N-[3-(2-メチルプロピル)-1H-1,2,4-トリアゾール-5-イル]-1H-インドール-2-カルボキサミドの合成は、通常、容易に入手可能な出発物質から始めて、複数のステップを必要とします。主要なステップには、インドールコアの形成、トリアゾール環の導入、および官能基の付加が含まれます。これらの反応に使用される一般的な試薬には、インドール誘導体、トリアゾール前駆体、および様々なカップリング剤が含まれます。反応条件は、ジクロロメタン、酢酸エチル、水などの溶媒を使用することが多く、収率と純度を高めるために温度制御が重要です。
工業的生産方法
この化合物の工業的生産には、同様の合成ルートが使用される場合がありますが、より大規模に行われます。連続フローリアクターや自動システムの使用は、合成の効率とスケーラビリティを向上させることができます。また、クロマトグラフィーや結晶化などの精製技術を使用して、最終製品を高純度で得ることが行われます。
化学反応解析
反応の種類
1-(2-メトキシエチル)-N-[3-(2-メチルプロピル)-1H-1,2,4-トリアゾール-5-イル]-1H-インドール-2-カルボキサミドは、以下を含む様々な化学反応を受けます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: この化合物は、特にインドール環とトリアゾール環で、ハロゲン化剤や求核剤を使用して置換反応を受けることができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、および他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および他の還元剤を無水条件下で使用します。
置換: ハロゲン化剤、求核剤、および様々な触媒を、制御された温度と溶媒条件下で使用します。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元によりアミンまたはアルコール誘導体が生成される可能性があります。置換反応は、様々な官能基を導入することができ、広範囲の誘導体につながります。
科学研究への応用
1-(2-メトキシエチル)-N-[3-(2-メチルプロピル)-1H-1,2,4-トリアゾール-5-イル]-1H-インドール-2-カルボキサミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗癌性などの潜在的な生物活性について研究されています。
医学: 特定の疾患を標的とした新しい薬物の開発において、特に潜在的な治療的応用について調査されています。
産業: 独自の特性を持つ特殊化学品や材料の生産に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, the introduction of the triazole ring, and the attachment of the functional groups. Common reagents used in these reactions include indole derivatives, triazole precursors, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane, ethyl acetate, and water, with temperature control being crucial to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and triazole rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and various catalysts under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
1-(2-メトキシエチル)-N-[3-(2-メチルプロピル)-1H-1,2,4-トリアゾール-5-イル]-1H-インドール-2-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素、受容体、または他のタンパク質に結合し、その活性を調節し、様々な生物学的効果を引き起こす可能性があります。正確な分子標的と経路は、特定のアプリケーションと使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
メトプロロール: 高血圧やその他の心血管疾患の治療に使用される選択的β1受容体遮断薬。
1-(2-メトキシエチル)-3-メチルイミダゾリウムビス-(トリフルオロメタンスルホニル)イミド: 様々な用途で使用される独自の特性を持つイオン液体。
独自性
1-(2-メトキシエチル)-N-[3-(2-メチルプロピル)-1H-1,2,4-トリアゾール-5-イル]-1H-インドール-2-カルボキサミドは、官能基と構造的特徴の特定の組み合わせにより、ユニークです。
類似化合物との比較
Similar Compounds
Metoprolol: A selective β1 receptor blocker used to treat high blood pressure and other cardiovascular conditions.
1-(2-methoxyethyl)-3-methylimidazolium bis-(trifluoromethanesulfonyl)imide: An ionic liquid with unique properties used in various applications.
Uniqueness
1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C18H23N5O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
1-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]indole-2-carboxamide |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)10-16-19-18(22-21-16)20-17(24)15-11-13-6-4-5-7-14(13)23(15)8-9-25-3/h4-7,11-12H,8-10H2,1-3H3,(H2,19,20,21,22,24) |
InChIキー |
XUDNNIOOBDLFGT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=NN1)NC(=O)C2=CC3=CC=CC=C3N2CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10993817.png)

![N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10993823.png)
![4-(4-chlorophenyl)-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10993830.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B10993834.png)



![methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate](/img/structure/B10993852.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10993866.png)


![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10993885.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10993893.png)
